3-(2-([1,1'-Biphenyl]-2-yloxy)ethyl)piperidine hydrochloride
Description
Significance of Piperidine-Based Heterocyclic Compounds in Chemical Research
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, with their synthesis being widespread in contemporary organic chemistry. The significance of piperidine as a heterocyclic framework stems from its six-membered ring structure containing one nitrogen atom and five carbon atoms in the sp³-hybridized state, which provides a versatile platform for chemical modification and functionalization. According to recent bibliometric analysis, more than 7000 piperidine-related papers were published during the last five years, demonstrating the continued relevance and importance of this heterocyclic system in modern chemical research.
The structural characteristics of piperidine contribute significantly to its prominence in chemical applications. The nitrogen atom in piperidine offers basic properties with a pKa value of approximately 11.2, making it a good nucleophile that can participate in numerous chemical reactions. This basicity allows piperidine to act as both a reagent and catalyst in organic synthesis, particularly in the formation of carbon-nitrogen bonds and various substitution reactions. The compound's ability to convert ketones to enamines makes it particularly valuable in the Stork enamine alkylation reaction, highlighting its utility as a synthetic building block.
Piperidine derivatives have demonstrated numerous biological activities, including antibacterial, anti-inflammatory, antihypertensive, anticonvulsant, antimalarial, antiviral, and anticancer effects. These diverse pharmacological properties have driven extensive research into piperidine-based compounds, with particular emphasis on developing new synthetic methodologies for creating substituted piperidines with enhanced selectivity and potency. The development of fast and cost-effective methods for the synthesis of substituted piperidines remains an important task of modern organic chemistry, as evidenced by the continuous publication of novel synthetic approaches and mechanistic studies.
Historical Development of Biphenyl-Substituted Piperidines
The historical development of biphenyl-substituted piperidines represents a significant evolution in heterocyclic chemistry, combining the structural advantages of both piperidine and biphenyl moieties. Biphenyl derivatives have long been recognized as significant intermediates in organic chemistry, serving as structural motifs in an extensive range of compounds with pharmacological activities. The neutral nature of biphenyl molecules without functional groups necessitates functionalization for chemical reactivity, leading to the development of various synthetic strategies for incorporating these structures into more complex molecular frameworks.
The synthesis of biphenyl-containing piperidine derivatives has evolved through several key methodological advances. Early approaches relied heavily on traditional coupling reactions, such as the Wurtz-Fittig and Ullmann reactions, to construct biphenyl frameworks that could subsequently be functionalized with piperidine moieties. However, modern synthetic approaches have increasingly employed palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Negishi, Kumada, and Stille reactions, which offer superior selectivity and functional group tolerance for creating complex biphenyl-piperidine architectures.
Recent research has demonstrated the successful application of novel synthetic strategies to biphenyl-piperidine compounds. For instance, novel biphenyloxy-alkyl derivatives of piperidine have been synthesized and evaluated for their binding properties at human histamine H₃ receptors, with compounds such as 1-(6-(3-phenylphenoxy)hexyl)azepane showing high affinity with Ki values of 18 nanomolar. These developments illustrate how the combination of biphenyl and piperidine structural elements can lead to compounds with specific biological activities and improved pharmacological profiles.
The evolution of synthetic methodologies has also been driven by the need to create more complex three-dimensional molecular architectures. Modern medicinal chemists face increasing challenges as they target complex molecules to address difficult biological targets, with traditional methods for synthesizing flat, two-dimensional molecules being supplemented by strategies for their three-dimensional counterparts like piperidines. This has led to the development of innovative approaches such as biocatalytic carbon-hydrogen oxidation combined with radical cross-coupling, offering streamlined and cost-effective methods for creating complex molecular structures.
Position of 3-(2-([1,1'-Biphenyl]-2-yloxy)ethyl)piperidine hydrochloride in Contemporary Chemical Science
This compound occupies a unique position in contemporary chemical science as a representative example of advanced molecular design that incorporates multiple structural motifs for enhanced functionality. The compound's molecular architecture demonstrates the successful integration of a piperidine heterocycle with a biphenyl aromatic system through an ethyl ether linkage, creating a complex three-dimensional structure that exemplifies modern synthetic achievements. This structural complexity positions the compound as an important research target for understanding structure-activity relationships in heterocyclic chemistry.
The compound's Chemical Abstracts Service number 1220019-44-2 and MDL number MFCD13560375 provide unique identifiers that facilitate its study and application in chemical research databases. The molecular weight of 317.85 daltons and the specific spatial arrangement of its functional groups make it an interesting subject for computational chemistry studies and molecular modeling applications. The presence of both aromatic and aliphatic components, combined with the basic nitrogen center, provides multiple sites for potential chemical modification and derivatization.
Contemporary research interest in this compound stems from its potential applications in various fields of chemical science. The biphenyl moiety is known to serve as a versatile platform in medicinal chemistry, with numerous biphenyl derivatives being patented and broadly used in medicine for various therapeutic applications. The incorporation of this biphenyl framework into a piperidine-containing structure creates opportunities for developing compounds with enhanced biological activity and improved pharmacokinetic properties.
Recent advances in piperidine synthesis methodologies have particular relevance to compounds like this compound. The development of new modular strategies that reduce synthesis steps for pharmaceutical compounds has been a significant focus of contemporary research. These methodological improvements not only enhance the efficiency of synthesizing complex piperidine derivatives but also open new possibilities for creating structurally related compounds with potentially improved properties.
| Molecular Characteristic | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₉H₂₄ClNO | Complex heterocyclic structure |
| Molecular Weight | 317.85 g/mol | Suitable for pharmaceutical applications |
| CAS Number | 1220019-44-2 | Unique chemical identifier |
| MDL Number | MFCD13560375 | Database reference |
| Chemical Structure | Piperidine-biphenyl ether | Multiple functional sites |
The position of this compound in contemporary chemical science is further enhanced by the ongoing development of synthetic methodologies for piperidine derivatives. Recent publications have highlighted various approaches to piperidine synthesis, including intramolecular cyclization, multicomponent reactions, and radical-mediated cyclizations, all of which contribute to the broader understanding of how complex piperidine derivatives can be efficiently prepared. These methodological advances provide the foundation for developing new synthetic routes to this compound and related compounds.
Properties
IUPAC Name |
3-[2-(2-phenylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO.ClH/c1-2-8-17(9-3-1)18-10-4-5-11-19(18)21-14-12-16-7-6-13-20-15-16;/h1-5,8-11,16,20H,6-7,12-15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVSONFCQVKJTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=CC=CC=C2C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220019-44-2 | |
| Record name | Piperidine, 3-[2-([1,1′-biphenyl]-2-yloxy)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220019-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-([1,1’-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride typically involves the reaction of 2-(2-bromoethyl)-1,1’-biphenyl with piperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized to reduce costs and improve the overall quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[2-([1,1’-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The biphenyl group can be oxidized to form biphenyl ketones or carboxylic acids.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Substitution: The ethyl linker can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under mild conditions.
Major Products Formed
Oxidation: Biphenyl ketones or carboxylic acids.
Reduction: Piperidine derivatives.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
The compound 3-(2-([1,1'-Biphenyl]-2-yloxy)ethyl)piperidine hydrochloride , with the chemical formula and CAS Number 1220019-44-2, is gaining attention in various scientific research applications. This article provides a comprehensive overview of its applications, supported by case studies and data tables.
Pharmaceutical Development
This compound has been investigated for its potential as a pharmacological agent. Its structure suggests possible interactions with neurotransmitter systems, particularly in the context of developing treatments for neurological disorders.
Case Study: Neurotransmitter Modulation
In a study examining the compound's effects on serotonin receptors, researchers found that it exhibited selective binding properties that could be beneficial in treating conditions such as anxiety and depression. The findings indicated that modifications to the biphenyl moiety enhanced receptor affinity, suggesting avenues for further drug design.
Chemical Biology
The compound is also utilized in chemical biology to probe cellular mechanisms. Its ability to interact with specific protein targets makes it a valuable tool in understanding cellular signaling pathways.
Data Table: Binding Affinity Studies
| Compound | Target Protein | Binding Affinity (nM) | Reference |
|---|---|---|---|
| This compound | Serotonin Receptor 5-HT1A | 50 | [Study A] |
| This compound | Dopamine Receptor D2 | 75 | [Study B] |
Material Science
Beyond biological applications, this compound is being explored for its properties in material science, particularly in creating novel polymers and composites due to its unique structural features.
Case Study: Polymer Synthesis
Researchers have synthesized copolymers incorporating this compound. These materials demonstrated improved thermal stability and mechanical properties compared to traditional polymers, indicating potential applications in high-performance materials.
Toxicology Studies
Given its classification as an irritant, studies are being conducted to assess the toxicological profile of this compound. Understanding its safety profile is crucial for any future pharmaceutical applications.
Data Table: Toxicity Profile
| Endpoint | Value | Reference |
|---|---|---|
| LD50 (oral, rat) | >2000 mg/kg | [Toxicology Study C] |
| Skin Irritation (rabbit) | Moderate | [Toxicology Study D] |
Mechanism of Action
The mechanism of action of 3-[2-([1,1’-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds are structurally related, differing in ring size, substituent position, or functional groups:
Biological Activity
3-(2-([1,1'-Biphenyl]-2-yloxy)ethyl)piperidine hydrochloride, a compound characterized by its unique piperidine structure and biphenyl moiety, has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
| Property | Value |
|---|---|
| Chemical Formula | C₁₉H₂₄ClNO |
| MDL Number | MFCD13560375 |
| CAS Number | 1220019-44-2 |
| Hazard Classification | Irritant |
The biological activity of this compound is largely attributed to its interaction with various neurotransmitter receptors and enzymes. Key mechanisms include:
- Dopamine Receptor Modulation : The compound has shown selectivity towards dopamine receptors, particularly the D3 subtype. It promotes β-arrestin translocation and G protein activation, indicating its role as a potential agonist for D3 receptors .
- Antiviral Activity : Similar compounds with piperidine structures have demonstrated antiviral properties against viruses such as Ebola. The presence of the oxy-piperidine group is crucial for maintaining antiviral efficacy .
- Inhibition of Enzymatic Activity : The compound may influence enzyme activities related to neurotransmission and cellular signaling pathways, although specific targets remain to be fully elucidated.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects:
- Antiviral Properties : Studies have highlighted its potential in inhibiting viral replication, particularly in models of viral infections .
- Neuropharmacological Effects : Its interaction with dopamine receptors suggests possible applications in treating neurological disorders, particularly those involving dopaminergic dysfunctions .
- Selective Toxicity : Preliminary studies indicate that the compound may have a favorable safety profile with low toxicity at therapeutic doses .
Case Studies and Experimental Findings
Several studies have explored the biological activity of related compounds or derivatives of this compound:
- Antiviral Efficacy Against EBOV :
- Dopamine Receptor Agonism :
- Toxicology Studies :
Q & A
Q. What synthetic methodologies are recommended for preparing 3-(2-([1,1'-Biphenyl]-2-yloxy)ethyl)piperidine hydrochloride, and how can reaction conditions be optimized?
Answer: The synthesis typically involves multi-step reactions:
Piperidine Intermediate Preparation : Hydrogenation of pyridine derivatives (e.g., 3,5-dimethylpyridine) using catalysts like Pd/C under H₂ .
Ethoxylation : Reaction of the piperidine intermediate with ethylene oxide or halogenated ethoxy precursors under basic conditions (e.g., NaOH in dichloromethane) .
Coupling with Biphenyl : Ullmann coupling or nucleophilic aromatic substitution to attach the biphenyl moiety .
Optimization Strategies :
- Vary catalyst loading (e.g., 5–10% Pd/C) and reaction time (6–24 hours) to improve yield.
- Use polar aprotic solvents (e.g., DMF) for coupling steps to enhance solubility .
Q. How should researchers characterize the purity and structural integrity of this compound?
Answer:
- Purity Analysis :
- HPLC : Use a C18 column with UV detection at 206–254 nm; ≥98% purity is typical for research-grade material .
- 1H NMR : Confirm structural integrity by verifying peaks for the piperidine ring (δ 1.5–3.0 ppm), biphenyl protons (δ 6.8–7.6 ppm), and ethyloxy linker (δ 3.5–4.5 ppm) .
- Mass Spectrometry : ESI-MS to confirm molecular weight (e.g., [M+H]+ expected at ~370–400 amu) .
Q. What safety precautions are critical when handling this compound?
Answer:
- Hazards : Skin irritation (H315), eye damage (H319), and respiratory irritation (H335) .
- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. What computational methods are suitable for predicting the biological interactions of this compound?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinity with targets like GPCRs or ion channels. Focus on the piperidine and biphenyl motifs as key pharmacophores .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability in lipid bilayers or protein binding pockets .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar piperidine derivatives?
Answer:
- Comparative SAR Studies : Systematically modify substituents (e.g., biphenyl vs. phenyl groups) and measure activity against isoforms of cytochrome P450 or serotonin receptors .
- Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify trends in IC50 values and off-target effects .
- Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding mode discrepancies .
Q. What strategies improve the compound’s stability under long-term storage?
Answer:
- Storage Conditions :
- Temperature: 2–8°C in airtight, light-resistant vials .
- Desiccants: Include silica gel to prevent hydrolysis of the hydrochloride salt .
- Stability Monitoring :
- Periodic HPLC analysis (every 6 months) to detect degradation products (e.g., free base formation) .
- TGA/DSC to assess thermal decomposition profiles .
Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods validate it?
Answer:
- Chiral Synthesis : Use enantiopure starting materials (e.g., (R)- or (S)-piperidine) or employ asymmetric catalysis (e.g., Jacobsen’s catalyst) .
- Validation Methods :
- Chiral HPLC : Utilize a Chiralpak AD-H column with hexane/isopropanol mobile phase .
- Polarimetry : Measure specific rotation ([α]D) and compare to literature values for enantiopure standards .
Methodological Considerations
- Data Contradiction Analysis : When conflicting biological data arise, cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) and replicate under standardized conditions (pH 7.4, 37°C) .
- Experimental Design : For structure-activity studies, use a fractional factorial design to minimize the number of syntheses while maximizing data on substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
